molecular formula C8H14ClNO4S B13256235 Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate

Cat. No.: B13256235
M. Wt: 255.72 g/mol
InChI Key: LGLAGFGRWNMERP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl reagents under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves:

    Starting Materials: Piperidine derivatives and chlorosulfonyl reagents.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is carefully controlled to optimize the yield and purity of the product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, with common reagents including hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays and studies to investigate protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these molecules, making it useful in biochemical research and drug development.

Comparison with Similar Compounds

Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in scientific research and industrial applications.

Properties

Molecular Formula

C8H14ClNO4S

Molecular Weight

255.72 g/mol

IUPAC Name

ethyl 1-chlorosulfonylpiperidine-2-carboxylate

InChI

InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-5-3-4-6-10(7)15(9,12)13/h7H,2-6H2,1H3

InChI Key

LGLAGFGRWNMERP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1S(=O)(=O)Cl

Origin of Product

United States

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